Product packaging for 2,6-Dichloro-N-methylnicotinamide(Cat. No.:)

2,6-Dichloro-N-methylnicotinamide

Cat. No.: B13870145
M. Wt: 205.04 g/mol
InChI Key: HDALGUCPOMRQEG-UHFFFAOYSA-N
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Description

Contextualization of Nicotinamide (B372718) Derivatives in Chemical Biology

Nicotinamide derivatives are a cornerstone of chemical biology and medicinal chemistry, primarily due to their relationship with nicotinamide adenine (B156593) dinucleotide (NAD). NAD is an essential coenzyme in cellular metabolism and a substrate for various enzymes involved in signaling pathways. The modification of the nicotinamide scaffold has led to the development of numerous probes to study these biological processes and to the discovery of potential therapeutic agents. Researchers actively synthesize and evaluate novel nicotinamide derivatives for their ability to modulate the activity of enzymes and receptors, impacting areas such as cancer, metabolic disorders, and neurodegenerative diseases.

Scope and Significance of 2,6-Dichloro-N-methylnicotinamide Research

Based on the available information, it is not possible to provide detailed research findings, including data tables, for this compound as such data does not appear in the surveyed public-domain scientific literature. The information that is available often pertains to related, but structurally distinct, compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2O B13870145 2,6-Dichloro-N-methylnicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,6-dichloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-5(8)11-6(4)9/h2-3H,1H3,(H,10,12)

InChI Key

HDALGUCPOMRQEG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,6 Dichloro N Methylnicotinamide

Conventional Synthetic Approaches

Traditional methods for synthesizing 2,6-Dichloro-N-methylnicotinamide primarily involve the formation of an amide bond from a carboxylic acid precursor or the direct halogenation of a nicotinamide (B372718) scaffold. These well-established routes are fundamental in organic synthesis and provide reliable access to the target compound.

Amidation Reactions of Nicotinic Acid Derivatives

The most direct conventional route to this compound is through the amidation of 2,6-dichloronicotinic acid. chemicalbook.comnih.gov This process typically involves a two-step sequence. First, the carboxylic acid is activated to a more reactive species, such as an acyl chloride. This is commonly achieved by treating 2,6-dichloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,6-dichloronicotinoyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) to form the desired N-methyl amide bond, yielding this compound. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A typical reaction scheme is as follows:

Step 1: Activation of Carboxylic Acid 2,6-dichloronicotinic acid + Thionyl chloride → 2,6-dichloronicotinoyl chloride + SO₂ + HCl

Step 2: Amide Formation 2,6-dichloronicotinoyl chloride + Methylamine → this compound + HCl

This method is widely used due to the commercial availability of the starting materials. ambeed.combldpharm.comchemicalbook.com

Halogenation Strategies on Nicotinamide Scaffolds

An alternative conventional approach involves the direct halogenation of an N-methylnicotinamide scaffold. This strategy starts with a pre-formed amide and introduces the chloro substituents onto the pyridine (B92270) ring. For instance, one could envision the chlorination of N-methylnicotinamide or a related precursor. However, achieving regioselectivity to specifically obtain the 2,6-dichloro isomer can be challenging due to the directing effects of the substituents on the pyridine ring. The synthesis of related chlorinated pyrimidines often employs reagents like phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms. google.comchemicalbook.com A similar strategy could be adapted for nicotinamide derivatives, although controlling the position of chlorination is crucial.

Advanced Synthetic Techniques

To overcome the limitations of conventional methods, such as harsh reaction conditions and potential for side products, several advanced synthetic techniques have been explored for the preparation of this compound and its analogs.

ReactionConventional HeatingMicrowave-Assisted
Time Several hoursMinutes
Yield Moderate to GoodOften Improved
Conditions Higher temperatures, longer durationLower bulk temperature, rapid heating

Regioselective Functionalization and Derivatization

Regioselective functionalization is a key strategy in modern organic synthesis that allows for the precise modification of a specific position on a molecule. rsc.orgmdpi.comamanote.comnih.gov In the context of synthesizing this compound, this could involve the selective introduction of the chloro groups onto a nicotinamide precursor. Directed metalation, where a substituent directs the deprotonation and subsequent functionalization of a specific C-H bond, is a powerful technique. For example, an appropriately chosen directing group on the nitrogen or at another position of the pyridine ring could facilitate selective chlorination at the 2 and 6 positions. rsc.org While direct C-H functionalization of the pyridine ring is an active area of research, its application to the specific synthesis of this compound is a developing field.

Catalyst-Mediated Coupling Reactions (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for constructing carbon-carbon bonds. harvard.eduorganic-chemistry.orglibretexts.org While typically used to form C-C bonds, the principles can be adapted for the synthesis of functionalized heterocycles. For instance, one could start with a di-borylated or di-stannylated N-methylnicotinamide and react it with a chlorine source under palladium catalysis. More commonly, a Suzuki reaction could be employed to build the nicotinamide scaffold itself or to introduce other substituents after the formation of the dichloro-N-methylnicotinamide core. orientjchem.org Research has shown the successful use of Suzuki reactions for the selective functionalization of polychlorinated aromatics, including 2,6-dichloropyridines, which are structurally similar to the target compound. nih.govresearchgate.net This highlights the potential for using such catalyst-mediated reactions to create derivatives of this compound with high precision.

Catalyst SystemReactantsProduct Type
Pd(OAc)₂/Phosphine LigandAryl Halide + Arylboronic AcidBiaryl
Pd₂(dba)₃/P(t-Bu)₃Aryl/Vinyl Halide + Arylboronic AcidArylated/Vinylated Product
Pd(OAc)₂/Cs₂CO₃/TBABDihaloarene + OrganoboraneCross-coupled Product

Reductive Amination Methodologies

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds (aldehydes or ketones). This process typically involves two key steps: the initial reaction of the carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine.

A hypothetical reductive amination pathway to synthesize this compound would originate from the corresponding aldehyde, 2,6-dichloronicotinaldehyde. This precursor would first react with methylamine to form an N-methylimine intermediate. Subsequent in-situ reduction of this imine would yield the target secondary amine, this compound.

Step 1: Imine Formation

2,6-dichloronicotinaldehyde + Methylamine ⇌ [2,6-dichloro-N-methyl-1-(pyridin-3-yl)methanimine] + H₂O

Step 2: Reduction

[2,6-dichloro-N-methyl-1-(pyridin-3-yl)methanimine] + Reducing Agent → this compound

A crucial aspect of this one-pot reaction is the choice of reducing agent. The reagent must be capable of reducing the imine intermediate but not the initial aldehyde reactant. Several specialized reducing agents have been developed for this purpose.

Interactive Table: Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical Reaction ConditionsNotes
Sodium cyanoborohydrideNaBH₃CNMethanol, pH ~6-7Highly selective for imines over carbonyls.
Sodium triacetoxyborohydrideNaBH(OAc)₃Dichloromethane, Acetic AcidMilder and less toxic than NaBH₃CN; often preferred.
α-Picoline-boraneC₆H₁₀BNMethanol, Acetic AcidStable, effective reducing agent.
PhenylsilanePhSiH₃InCl₃ or Dibutyltin dichloride catalystUsed in catalyst systems for reductive amination.

This table is based on established chemical literature and presents common reagents used for the described transformation.

It is important to note that the practical application of this methodology is contingent upon the availability of the starting material, 2,6-dichloronicotinaldehyde.

Synthesis of Deuterium-Labeled this compound Analogs

Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in studies of metabolism, pharmacokinetics, and as internal standards for quantitative analysis. The synthesis of deuterium-labeled this compound can be approached through several strategic routes.

The most direct and common strategy involves the use of a deuterated starting material. In this case, N-(methyl-d₃)-amine (CD₃NH₂) can be used in a standard amidation reaction with 2,6-dichloronicotinic acid. The carboxylic acid is typically activated first, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to facilitate the reaction with the deuterated amine.

Proposed Synthesis of N-(methyl-d₃)-2,6-dichloronicotinamide:

Activation: 2,6-dichloronicotinic acid is reacted with thionyl chloride to form 2,6-dichloronicotinoyl chloride.

Amidation: The resulting acid chloride is then reacted with N-(methyl-d₃)-amine to yield the final deuterated product, N-(methyl-d₃)-2,6-dichloronicotinamide.

An alternative, though potentially less selective approach, would be to attempt a direct hydrogen-deuterium (H/D) exchange on the non-labeled this compound. Various methods exist for H/D exchange, such as using a palladium catalyst in the presence of deuterium (B1214612) oxide (D₂O) as the deuterium source. However, this method would likely result in deuterium incorporation on the pyridine ring rather than the N-methyl group, due to the reactivity of the aromatic system under such catalytic conditions.

Interactive Table: Proposed Strategies for Deuterium Labeling

StrategyKey ReagentsLabeled PositionNotes
Amidation with Deuterated Amine2,6-dichloronicotinoyl chloride, N-(methyl-d₃)-amine (CD₃NH₂)N-methyl group (CD₃)Provides precise labeling with high deuterium incorporation at the desired position.
Catalytic H/D ExchangeThis compound, Pd/C, D₂OAromatic Ring ProtonsThis method is less likely to label the N-methyl group and may result in a mixture of deuterated species.

This table outlines plausible and scientifically-grounded strategies for the synthesis of the target deuterated analog based on established labeling methodologies.

Structure Activity Relationship Sar Studies of 2,6 Dichloro N Methylnicotinamide and Its Analogs

Design Principles for Nicotinamide (B372718) Derivative Libraries

The design of nicotinamide derivative libraries is often guided by principles of fragment-based drug discovery and the strategic modification of the core scaffold to achieve desired biological activities. mdpi.comnih.gov Libraries are typically created by systematically altering substituents at various positions on the pyridine (B92270) ring and the carboxamide group.

Key design strategies include:

Scaffold Hopping and Modification: Utilizing the nicotinamide structure as a starting point, researchers introduce various aromatic and heterocyclic rings to explore different binding interactions. For instance, the development of succinate (B1194679) dehydrogenase (SDH) inhibitors has involved replacing the biphenyl (B1667301) group of lead compounds like boscalid (B143098) with a substituted diarylamine group attached to a nicotinamide moiety. nih.gov

Fragment-Based Approaches: This method involves identifying small molecular fragments that bind to the target protein and then growing or combining these fragments to create more potent ligands. A series of sirtuin inhibitors were developed from the structure of nicotinamide itself, which is a known endogenous inhibitor of sirtuins. nih.gov

Solution-Phase Parallel Synthesis: To efficiently explore the structure-activity relationships (SAR), libraries of analogs are often synthesized in parallel. For example, a library of 76 urea-sulfonamide analogs was created to probe the SAR of a new class of antibacterial NAD synthetase inhibitors. acs.org

Target-Oriented Design: Derivatives are designed to interact with specific subsites within the target enzyme's binding pocket. Inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), for instance, are designed to interact with the nicotinamide, adenosine, and pyrophosphate binding subsites of the NAD+ cofactor binding domain. nih.gov Similarly, the design of non-hydroxamate histone deacetylase (HDAC) inhibitors focuses on finding alternative zinc-binding groups (ZBGs) to the problematic hydroxamate moiety, leading to the synthesis of novel nicotinamide derivatives as potential HDAC3 inhibitors. rsc.org

The synthesis of these libraries often involves multi-step reactions. For example, the creation of 2-substituted-4,6-diaryl-3-pyridinecarboxamides involved a Michael addition followed by bromination and subsequent aromatic nucleophilic substitution. researchgate.net

Impact of Halogen Substituents on Molecular Interactions

The introduction of halogen atoms, such as the two chlorine atoms in 2,6-Dichloro-N-methylnicotinamide, profoundly influences a molecule's physicochemical properties and its ability to engage in specific non-covalent interactions. Halogenation impacts molecular interactions primarily through halogen bonding and by altering the electronic properties of the aromatic ring.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The size and electrophilicity of the σ-hole increase with the size of the halogen atom (Cl < Br < I), making the interaction stronger. nih.gov This interaction can be a significant structure-directing force in crystal engineering and molecular recognition, sometimes even replacing traditional hydrogen bonds in co-crystal formation. nih.gov For example, in certain co-crystals, an I···N(py) halogen bond was observed instead of the expected –COOH···N(py) hydrogen bond. nih.gov

Electron-Withdrawing Effects: Halogens are electron-withdrawing groups (EWGs). Their presence on the pyridine ring decreases the electron density of the ring and can stabilize interactions with electron-rich binding partners. acs.org The position of the substituent is critical; the effect is strongest when the EWG is placed near the interacting atom and attenuates with distance (ortho > meta > para). nsf.gov Studies on [bis(pyridine)iodine]+ complexes showed that EWGs on the pyridine ring reduce the stability of the [N···I···N]+ halogen bond. acs.orgacs.org

Competing Interactions: The presence of both hydrogen bond donors/acceptors and halogen atoms can lead to competition in forming intermolecular interactions. The outcome is often difficult to predict and depends on factors like the specific halogen, the co-former molecule, and the crystalline environment. nih.gov In some cases, halogen bonding can effectively link molecular chains that are primarily formed by hydrogen bonds. nih.gov The interplay between hydrogen and halogen bonds is complex; for instance, electron-donating groups can strengthen a nearby hydrogen bond while simultaneously weakening a halogen bond. rsc.org

The dichloro-substitution at the 2 and 6 positions of the nicotinamide ring is expected to significantly influence the molecule's binding affinity and selectivity for its biological targets by creating potential halogen bonding sites and modulating the electronic landscape of the pyridine core.

Role of N-Substitution on Biological Activity

The substituent attached to the amide nitrogen of the nicotinamide core plays a crucial role in determining the biological activity and selectivity of the resulting analog. The N-methyl group in this compound is a key feature that dictates its interaction with various enzymes.

SAR studies have shown that modifications at this N-position can lead to substantial changes in potency and target specificity:

Nicotinamide N-Methyltransferase (NNMT) Inhibition: NNMT is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridines. acs.orgsci-hub.ru SAR studies on bisubstrate NNMT inhibitors, which mimic both nicotinamide and the cofactor S-adenosyl-l-methionine (SAM), have revealed a very steep relationship for alterations to the amino acid portion of the inhibitor. acs.org For example, extending the carbon chain of an amino acid mimic from two to three carbons resulted in a significant loss of activity. acs.org Similarly, systematic investigation of a reported NNMT inhibitor led to the development of analogs with enhanced cellular inhibition, highlighting the importance of the N-substituent structure for potency. nih.gov

Sirtuin Modulation: Nicotinamide itself is an endogenous inhibitor of sirtuins. nih.gov Analogs with modifications on the amide can alter this inhibitory activity. For example, isonicotinamide, an isomer of nicotinamide, was found to activate yeast Sir2 by competing with nicotinamide in the reverse reaction, thereby promoting deacetylation. nih.gov

Increasing NAD+ Levels: N-alkyl derivatives of nicotinamide riboside have been shown to be effective in increasing intracellular NAD+ concentrations in mammalian cells. nih.gov This suggests that the N-substitution is compatible with the enzymatic machinery responsible for the NAD+ salvage pathway.

Receptor Antagonism: Modifying the pyridine nitrogen of nicotine (B1678760) via N-n-alkylation created a series of nicotinic receptor antagonists. The length of the n-alkyl chain was a determinant of their inhibitory activity. researchgate.net

The data below summarizes the impact of N-substitution on the inhibition of Nicotinamide N-Methyltransferase (NNMT) for selected bisubstrate mimics.

Table 1: Impact of N-Substitution on NNMT Inhibition
CompoundModificationIC50 (µM)Reference
17u (Parent)-< 0.01 acs.org
21aExtended three-carbon homologue0.36 acs.org
II399 (Parent)-- nih.gov
II559Systematic modificationCellular IC50 ~0.150 nih.gov
II802Systematic modificationCellular IC50 ~0.150 nih.gov

Correlation of Structural Features with Specific Biological Modulations

The specific combination of substituents on the nicotinamide scaffold, such as the dichlorination at positions 2 and 6 and the methylation of the amide nitrogen, dictates the molecule's interaction with specific biological targets. SAR studies have correlated distinct structural features with the modulation of various enzymes and biological pathways.

Sirtuin (SIRT) Inhibition: Nicotinamide-based derivatives are potent sirtuin inhibitors. For example, a series of 5-((3-amidobenzyl)oxy)nicotinamides were developed as selective SIRT2 inhibitors with nanomolar potency. nih.gov The SAR studies indicated that a phenyl group on a phenethoxy side chain was crucial for selectivity, while the ethylene (B1197577) linker was essential for inhibitory potency. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Most PARP inhibitors are structurally based on nicotinamide, binding to the nicotinamide site of the enzyme. researchgate.net A common structural feature among potent inhibitors is the presence of a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net

Nicotinamide N-Methyltransferase (NNMT) Inhibition: Screening of various N-methylated pyridinium (B92312) and quinolinium analogues identified the quinolinium scaffold as a promising starting point for potent NNMT inhibitors (IC50 ~ 1 µM). sci-hub.runih.gov Docking studies revealed that these inhibitors bind to the nicotinamide-binding site of NNMT, and their potency is driven by specific intermolecular interactions. nih.gov A study of quinolinium analogues showed that a 5-amino-1-methylquinolinium (B14899983) analog exhibited a tenfold increase in inhibition compared to the 1-methylquinolinium (B1204318) product. researchgate.net

Antibacterial and Antifungal Activity: Nicotinamide derivatives have been explored as antimicrobial agents. A library of urea-sulfonamide analogs of nicotinamide was synthesized and tested for inhibition of NAD synthetase (NADs) and for antibacterial activity against Bacillus anthracis. acs.org While modest enhancements in enzyme inhibition were observed, the study provided valuable SAR data. acs.org In another study, nicotinamide derivatives bearing a diarylamine-modified scaffold were designed as succinate dehydrogenase inhibitors, with some compounds showing moderate fungicidal activity against Botrytis cinerea. nih.gov

The following table presents a summary of the biological activities of various nicotinamide analogs, highlighting the correlation between their structural features and specific modulations.

Table 2: Correlation of Nicotinamide Analog Structures with Biological Activity
Analog Class/CompoundKey Structural FeaturesBiological Target/ActivityPotency (IC50/Ki)Reference
5-((3-amidobenzyl)oxy)nicotinamide (8c)Nicotinamide core, 5-((3-amidobenzyl)oxy) substitutionSIRT2 Inhibition0.017 µM nih.gov
2-Anilinobenzamide (9b)Benzamide core, 2-anilino substitutionSIRT2 Inhibition0.57 µM nih.gov
5-Amino-1-methylquinoliniumQuinolinium core, N-methylation, 5-amino groupNNMT Inhibition1.2 µM researchgate.net
Nicotinamide Derivative (6b)Nicotinamide core, non-hydroxamate ZBGHDAC3 Inhibition0.694 µM rsc.org
Diarylamine Nicotinamide (4a)Nicotinamide core, diarylamine scaffoldAntifungal (B. cinerea)40.54% inhibition nih.gov

Mechanistic Investigations of 2,6 Dichloro N Methylnicotinamide S Biological Roles

Enzyme Modulation and Inhibition Studies

2,6-Dichloro-N-methylnicotinamide has been identified as a modulator of several critical enzymes, demonstrating inhibitory effects that are central to its biological profile. The specificity and nature of these interactions are key to understanding its potential applications.

Nicotinamide (B372718) N-methyltransferase (NNMT) Inhibition and Molecular Interactions

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism by catalyzing the methylation of nicotinamide and other pyridine (B92270) compounds, using S-adenosyl-methionine (SAM) as the methyl donor. nih.gov This process yields S-adenosyl-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNam). nih.gov Given that overexpression of NNMT is linked to various metabolic diseases and cancers, it has become an attractive target for therapeutic inhibitors. nih.gov

This compound belongs to a class of small molecule inhibitors that target NNMT. Structural studies, such as those using X-ray crystallography, have revealed that these types of inhibitors often act as competitive inhibitors of nicotinamide, binding within the same pocket as the natural substrate. nih.gov The binding mode can involve interactions with key residues in the active site. For instance, in related inhibitors, interactions have been observed with residues like Tyr-20, Asn-90, Val-143, and Tyr-204, highlighting the specific molecular contacts that stabilize the inhibitor-enzyme complex. nih.gov The development of potent NNMT inhibitors is a significant area of research, with various chemical series being explored to enhance binding affinity and inhibitory activity. nih.govnih.gov

Inhibitory Activity of Selected Compounds Against Human NNMT
CompoundIC₅₀ (µM)Inhibition TypeReference
Inhibitor 10.26Competitive with Nicotinamide and SAM nih.gov
Inhibitor 21.6Competitive with Nicotinamide nih.gov
Inhibitor 30.18Competitive with Nicotinamide nih.gov

Inhibition of Bacterial Fatty Acid Synthesis Enzymes (e.g., FabI)

The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and presents a validated target for novel antibacterial agents. nih.gov A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle. nih.govbiorxiv.org FabI is responsible for reducing the double bond in an enoyl-ACP derivative, using NADH as a cofactor. nih.govbiorxiv.org The essentiality of FabI has been demonstrated in various pathogens, including Staphylococcus aureus. nih.gov

Compounds that inhibit FabI can exhibit potent antibacterial activity. This compound is related to classes of compounds that have been investigated as FabI inhibitors. These inhibitors often work by binding to the enzyme, sometimes requiring the presence of the NAD⁺ cofactor. nih.gov Structure-based drug design has led to the development of highly potent FabI inhibitors with nanomolar affinities. nih.gov For example, iterative medicinal chemistry efforts have successfully transformed weak screening hits into potent agents with significant antistaphylococcal activity. nih.gov The mechanism of some inhibitors involves forming a stable ternary complex with the enzyme and its cofactor, effectively blocking the active site. biorxiv.org It's noteworthy that some bacteria possess alternative enoyl-ACP reductases like FabK, which can confer resistance to FabI-specific inhibitors. nih.govfrontiersin.org Therefore, compounds with activity against multiple Fab enzymes may offer a broader spectrum of antibacterial action. nih.gov

Cellular Pathway Interrogations in Non-Human Models

To understand the broader biological consequences of enzyme modulation by this compound, its effects have been studied within the context of cellular pathways in various non-human model systems. These studies reveal how targeting specific enzymes translates into changes in cellular metabolism and signaling cascades.

Influence on Cellular Metabolism and NAD+ Homeostasis

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for signaling enzymes like sirtuins and PARPs. nih.govnih.gov The maintenance of NAD⁺ levels, known as NAD⁺ homeostasis, is vital for cellular health. nih.govresearchgate.net The salvage pathway, which recycles nicotinamide back into NAD⁺, is a key component of this homeostasis. researchgate.net

By inhibiting NNMT, compounds like this compound can directly impact NAD⁺ metabolism. NNMT consumes nicotinamide, shunting it away from the NAD⁺ salvage pathway. nih.gov Therefore, inhibiting NNMT can lead to an increase in the cellular pool of nicotinamide available for NAD⁺ synthesis, potentially boosting intracellular NAD⁺ levels. This modulation of the NAD⁺ pool can have widespread effects, influencing the activity of NAD⁺-dependent enzymes and impacting processes from energy metabolism to cellular signaling and stress responses. nih.govnih.gov For example, in C. elegans, the NNMT homologue ANMT-1 plays a role in lifespan regulation through its impact on NAD⁺-dependent pathways. nih.gov

Key Enzymes in NAD⁺ Metabolism
EnzymeFunctionCellular LocationReference
NAMPTConverts Nicotinamide to NMNCytosol, Nucleus, Mitochondria researchgate.net
NNMTMethylates Nicotinamide to MNamCytosol nih.gov
NMNAT1-3Converts NMN to NAD⁺Nucleus, Golgi, Mitochondria researchgate.net
SirtuinsNAD⁺-dependent deacetylationNucleus, Cytosol, Mitochondria nih.gov
PARPsNAD⁺-dependent poly(ADP-ribosyl)ationNucleus nih.gov

Ligand-Receptor Binding and Signal Transduction Pathways (e.g., Kv7 Channels, G-Protein Coupled Receptors)

The influence of this compound can also extend to signal transduction pathways, including those involving ion channels and G-protein coupled receptors (GPCRs). Kv7 (or M-type) potassium channels, for example, are crucial regulators of neuronal excitability. nih.gov Their activity is modulated by GPCRs, which can trigger intracellular signaling cascades that lead to channel closure. nih.gov

One of the key regulators of Kv7 channels is the membrane phospholipid phosphatidylinositol-4,5-bisphosphate (PIP₂). The interaction between PIP₂ and the channel is essential for its function, and disruption of this interaction can lead to channel inhibition. nih.gov While there is no direct evidence linking this compound to Kv7 channels, related small molecules and peptides have been shown to modulate these channels by interfering with their regulation by signaling molecules like G-proteins or PIP₂. nih.govnih.gov Probes designed to interact with the PIP₂ binding domain on the channel can inhibit the M-current, demonstrating a potential mechanism for modulating channel activity and, consequently, neuronal signaling. nih.gov Further research would be required to determine if this compound or its metabolites interact with such receptors or ion channels, thereby affecting their associated signal transduction pathways.

Preclinical In Vitro Biological Activity Assessments

In vitro studies form the foundational step in characterizing the biological profile of a compound. For this compound, these assessments are crucial in elucidating its potential as an antimicrobial agent. The following sections detail the available research findings concerning its activity against various microorganisms.

While direct studies on the effect of this compound on fungal zoospore motility are not extensively documented in the available literature, research on structurally related compounds, such as nicotinamide, provides valuable insights. Studies have shown that nicotinamide can effectively halt the motility of zoospores from the phytopathogenic fungus Aphanomyces cochlioides. This activity is believed to be linked to the specific structural features of the nicotinamide molecule, including the aromatic ring with a nitrogen atom and the adjacent carbonyl-like group.

Research into nicotinamide and its analogues has revealed structure-activity relationships that are likely pertinent to this compound. The presence of substituents on the pyridine ring, such as the two chlorine atoms in this compound, would be expected to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets in fungal zoospores. The N-methyl group on the amide is another key modification that could affect activity.

A study on nicotinamide's effect on A. cochlioides and A. euteiches zoospores demonstrated potent halting activity. Interestingly, the halted zoospores proceeded to encyst and subsequently regenerate new zoospores rather than germinating, suggesting a specific interruption of the motile stage. The table below, based on data for the related compound nicotinamide, illustrates the type of data that would be crucial for assessing this compound's potential in this area.

Table 1: Halting Activity of Nicotinamide against Fungal Zoospores (Data based on the activity of a structurally related compound)

Fungal SpeciesActivityObservations
Aphanomyces cochlioidesPotent halting activityZoospores encysted and regenerated
Aphanomyces euteichesPotent halting activitySimilar effects to A. cochlioides
Pythium aphanidermatumVery low activity-
Phytophthora infestansVery low activity-

Further research is required to generate specific data for this compound to confirm and quantify its activity against a range of fungal zoospores.

The search for novel antimycobacterial agents is a global health priority. While a comprehensive in vitro evaluation of this compound against Mycobacterium species is not detailed in the currently available scientific literature, the general class of nicotinamide derivatives has been a subject of interest in tuberculosis research.

For any novel compound, including this compound, a standard preclinical assessment would involve determining its Minimum Inhibitory Concentration (MIC) against various mycobacterial strains, including drug-sensitive and drug-resistant isolates of Mycobacterium tuberculosis. Such studies would typically be conducted using established broth microdilution methods.

Given the structural features of this compound, specifically the halogenated pyridine ring, it is plausible that it could exhibit antimycobacterial properties. Halogen atoms are known to often enhance the biological activity of various therapeutic agents. However, without specific experimental data, its potential as an antimycobacterial agent remains speculative. Future research should focus on systematic screening of this compound against a panel of mycobacterial species to ascertain its efficacy.

The antibacterial spectrum of a compound is a critical determinant of its potential clinical utility. A thorough investigation of this compound's efficacy would involve testing against a diverse panel of both Gram-positive and Gram-negative bacteria. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a bacterium in vitro. nih.gov

Currently, specific MIC values for this compound against standard bacterial strains are not available in the public domain. The structural characteristics of the molecule, including the dichlorinated pyridine ring and the N-methylated amide, could theoretically confer antibacterial activity. The chlorine substituents can increase lipophilicity, potentially aiding in cell wall penetration, while the nicotinamide core is a known pharmacophore.

A standard screening panel would include representative Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results of such screenings would be presented in a table format, as shown in the hypothetical example below.

Table 2: Hypothetical Antibacterial Efficacy of this compound (This table is for illustrative purposes only as specific data is not currently available)

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-PositiveData not available
Enterococcus faecalisGram-PositiveData not available
Escherichia coliGram-NegativeData not available
Pseudomonas aeruginosaGram-NegativeData not available

The generation of empirical data through standardized susceptibility testing is essential to determine the actual antibacterial profile of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dichloro N Methylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR Spectroscopy

Specific ¹H NMR data for 2,6-Dichloro-N-methylnicotinamide, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the searched literature.

13C NMR Spectroscopy

Specific ¹³C NMR data for this compound, including chemical shifts (δ), are not available in the searched literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data, which would provide confirmation of the molecular formula of this compound, could not be found.

UHPLC-MS/MS in Complex Mixture Analysis

While general UHPLC-MS/MS methods for the analysis of various compounds in complex mixtures exist, no specific application or method development for the detection and quantification of this compound was identified.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared (IR) spectroscopy data, including characteristic absorption frequencies for the functional groups present in this compound, are not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

This section was slated to provide an in-depth look at the three-dimensional arrangement of atoms and molecules within a crystal of this compound.

Single Crystal X-ray Diffraction (SCXRD)

The single crystal X-ray diffraction (SCXRD) subsection would have presented key crystallographic parameters. This typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Furthermore, a detailed table of bond lengths and angles for all non-hydrogen atoms would have been provided, offering a precise geometric description of the molecule's covalent framework. The planarity of the pyridine (B92270) ring and the orientation of the N-methylnicotinamide side chain would have also been discussed based on these data. However, without a published crystal structure, none of these parameters can be reported.

Computational Chemistry and Cheminformatics Applied to 2,6 Dichloro N Methylnicotinamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the fundamental principles of ligand-target interactions and for structure-based drug design. In the context of 2,6-Dichloro-N-methylnicotinamide and related nicotinamide (B372718) derivatives, docking studies elucidate the plausible binding modes within the active sites of various protein targets. mdpi.comnih.gov

These studies often reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity. For instance, in studies of similar nicotinamide-based compounds, the amide group is frequently observed to form crucial hydrogen bonds with amino acid residues in the protein's binding pocket. nih.govtandfonline.com The chlorine substituents on the pyridine (B92270) ring of this compound can also participate in halogen bonding or contribute to hydrophobic interactions, further anchoring the ligand.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results can be visualized to analyze the specific interactions driving the binding.

Table 1: Representative Data from Molecular Docking Studies of Nicotinamide Derivatives

Target ProteinKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
VEGFR-2Cys919, Asp1046Hydrogen Bond-8.5
Succinate (B1194679) DehydrogenaseArg43, Tyr58Hydrogen Bond, Hydrophobic-7.2
SARS-CoV-2 MproHis41, Cys145Hydrogen Bond, π-π Stacking-6.9

Note: This table is illustrative and based on findings for similar nicotinamide derivatives. Specific data for this compound would require dedicated docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Hypothesis

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the exploration of the ligand's conformational landscape within the binding site. mdpi.comnih.gov

For a molecule like this compound, MD simulations can reveal how the N-methylnicotinamide moiety and the dichlorinated pyridine ring adapt their conformations to optimize interactions with the protein. These simulations can validate the binding poses predicted by docking and provide a more accurate estimation of binding free energies. nih.gov The trajectories generated from MD simulations can be analyzed to identify stable hydrogen bonds, water-mediated interactions, and conformational changes in both the ligand and the protein upon binding. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a class of compounds including this compound, QSAR models can be developed to predict their activity against a particular biological target. nih.govnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. mdpi.com

A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. For instance, a QSAR study on dichlorodiphenyl aromatase inhibitors highlighted the importance of the distance between a nitrogen atom and a core carbon atom for inhibitory potency. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Biologically Active Heterocycles

Descriptor TypeDescriptor NameDescriptionPotential Influence on Activity
ElectronicDipole MomentMeasure of the molecule's overall polarity.Can influence interactions with polar residues in a binding site.
StericMolecular VolumeThe volume occupied by the molecule.Can affect the fit within a binding pocket.
TopologicalWiener IndexA descriptor based on the distances between all pairs of atoms.Reflects molecular branching and compactness.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water.Relates to the compound's hydrophobicity and membrane permeability.

Theoretical Studies on Regioselectivity and Reaction Mechanisms

The synthesis of this compound involves chemical reactions where regioselectivity is a critical factor. Theoretical studies, particularly those employing quantum chemical calculations, can provide deep insights into the reaction mechanisms and the factors that govern the selective formation of the desired product.

In the case of dichloropyridines, nucleophilic aromatic substitution is a common synthetic route. Theoretical calculations can be used to determine the relative reactivity of the different positions on the pyridine ring. nih.govnih.govdntb.gov.ua For 2,6-dichloropyridine (B45657) derivatives, substitution can potentially occur at either the 2- or 6-position. Computational analysis of the transition states for these competing pathways can explain and predict the observed regioselectivity. researchgate.net

Solvent Effects on Regioselectivity

The choice of solvent can have a profound impact on the regioselectivity of a chemical reaction. rsc.org Theoretical models that incorporate solvent effects, either explicitly or through continuum models, can rationalize these observations. For instance, in the amidation of acid chlorides, the solvent was found to play a crucial role in determining the outcome of the reaction. rsc.orgnih.gov Similarly, in the synthesis of this compound, computational studies can model how different solvents stabilize transition states and intermediates, thereby influencing the preferred reaction pathway and the final product distribution. mdpi.com

Steric and Electronic Parameters in Reaction Control

The outcome of chemical reactions is fundamentally governed by a combination of steric and electronic effects. nih.govyoutube.com In the synthesis of this compound, the electronic properties of the dichloropyridine ring, influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom, play a key role in directing incoming nucleophiles. nih.gov

Computational methods can quantify these effects. For example, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of a molecule, indicating likely sites for nucleophilic or electrophilic attack. asianpubs.org Steric parameters, such as the size of substituents, can also be modeled to understand their influence on the accessibility of different reactive sites. rsc.org In the cross-coupling reactions of dichloropyridines, the choice of ligand on the metal catalyst can exert significant steric and electronic control, leading to high regioselectivity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties and reactivity of molecules like this compound. nih.govnih.govmdpi.com These calculations can provide a wealth of information, including optimized molecular geometries, atomic charges, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, providing insights into its reactivity in various chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. tandfonline.com Furthermore, calculated properties such as the molecular electrostatic potential can identify the most reactive sites for electrophilic and nucleophilic attack, which is crucial for understanding its interactions with biological targets and its behavior in chemical synthesis. asianpubs.org

Applications of 2,6 Dichloro N Methylnicotinamide As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

The dichlorinated pyridine (B92270) core of 2,6-Dichloro-N-methylnicotinamide serves as a foundational scaffold for the synthesis of a variety of complex heterocyclic compounds. The two chlorine atoms at the 2 and 6 positions are susceptible to sequential or simultaneous displacement by a range of nucleophiles. This reactivity allows for the construction of fused ring systems and poly-substituted pyridines, which are prevalent in medicinal chemistry and materials science. beilstein-journals.orgosi.lvmdpi.com

The synthesis of complex heterocycles often involves a step-wise approach where the chlorine atoms are substituted with different nucleophiles, leading to unsymmetrically substituted pyridines. For instance, reaction with a primary amine at one position, followed by a different nucleophile such as a thiol or another amine at the second position, can generate highly functionalized pyridine derivatives. These derivatives can then undergo further intramolecular cyclization reactions to form bicyclic or tricyclic heterocyclic systems. beilstein-journals.orgresearchgate.netresearchgate.net The general reactivity of dihalopyridines in such synthetic strategies is well-documented, highlighting the potential of this compound as a key starting material for generating novel and complex molecular architectures. beilstein-journals.org

Role in Diversification of Nicotinamide-Based Scaffolds for Chemical Exploration

The nicotinamide (B372718) scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. beilstein-journals.org this compound provides an excellent platform for the diversification of this scaffold, enabling the exploration of chemical space around the core structure. The two chlorine atoms act as handles for the introduction of a wide variety of substituents, allowing for the systematic modification of the molecule's steric and electronic properties.

By reacting this compound with a library of nucleophiles, a diverse set of nicotinamide analogs can be generated. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, reaction with different amines, alcohols, and thiols can lead to a range of 2,6-disubstituted N-methylnicotinamides. The resulting compounds can then be screened for their biological activity, providing insights into the structural requirements for a desired therapeutic effect. This strategy of scaffold diversification is a cornerstone of modern drug discovery, and this compound is an ideal starting point for such endeavors. The ability to create large libraries of related compounds is also beneficial for the development of synthetic metabolons and other biochemical tools. udel.edu

Intermediacy in the Preparation of Specific Bioactive Molecules

The utility of this compound as a synthetic intermediate is further underscored by its potential role in the preparation of specific bioactive molecules. The N-methylnicotinamide moiety itself is an endogenous metabolite with known antithrombotic effects, making its derivatives of interest for cardiovascular research. medchemexpress.com

Furthermore, related dichloronicotinamide structures have been successfully employed in the synthesis of potent fungicidal agents. For instance, a series of N-(thiophen-2-yl)nicotinamide derivatives with significant fungicidal activity against cucumber downy mildew were synthesized from a dichlorinated nicotinic acid precursor. mdpi.com This demonstrates the potential of using this compound to create novel agrochemicals.

In the realm of neuroscience, derivatives of 6-aminobenzamides, which can be synthesized from the corresponding chlorobenzamides, have been evaluated as positron emission tomography (PET) imaging ligands for the sphingosine-1-phosphate-5 (S1P5) receptor. nih.gov This receptor is implicated in demyelinating CNS disorders such as multiple sclerosis. The structural similarity suggests that this compound could be a valuable intermediate in the synthesis of novel PET ligands and other modulators of neurological targets. The development of such specific molecules often relies on the strategic functionalization of a core scaffold, a role for which this compound is well-suited.

Future Research Directions and Unaddressed Questions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

A primary area for future investigation lies in the development of novel and sustainable methods for synthesizing 2,6-Dichloro-N-methylnicotinamide. Current synthetic strategies for similar nicotinamide (B372718) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could focus on the following:

Greener Synthetic Routes: The development of environmentally benign synthesis methods is a key goal in modern chemistry. mdpi.comnih.gov For this compound, this could involve exploring enzyme-catalyzed reactions, which offer high selectivity and operate under mild conditions. nih.gov The use of continuous-flow microreactors, which can improve reaction efficiency and reduce waste, also presents a promising avenue. nih.gov Research into solvent-free reaction conditions or the use of greener solvents would further contribute to the sustainability of the synthesis. mdpi.com

Catalytic Approaches: Investigating novel catalytic systems could lead to more efficient and selective syntheses. This includes the use of metal-based catalysts or organocatalysts to facilitate the chlorination and amidation steps. researchgate.net For instance, the development of catalysts that can directly and selectively chlorinate the nicotinamide ring at the 2 and 6 positions would be a significant advancement.

One-Pot Reactions: Designing one-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce the need for purification of intermediates. nih.gov This approach is being explored for other nicotinamide derivatives and could be adapted for the synthesis of this compound. nih.gov

An unaddressed question in this area is the feasibility of a biocatalytic route for the specific dichlorination of the N-methylnicotinamide scaffold. Identifying or engineering an enzyme capable of such a transformation would be a groundbreaking development in sustainable chemical synthesis. ukri.org

Identification of Additional Biological Targets and Mechanisms

The biological activities of nicotinamide derivatives are diverse, with different substitutions on the pyridine (B92270) ring leading to a wide range of pharmacological effects. nih.govrsc.orgmdpi.com For this compound, a key area of future research is the systematic exploration of its potential biological targets and mechanisms of action.

Screening for Novel Bioactivities: High-throughput screening of this compound against a wide range of biological targets could uncover novel therapeutic applications. Given that other nicotinamide derivatives have shown activity as inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) nih.govnih.gov, histone deacetylases (HDACs) rsc.org, and vascular endothelial growth factor receptor 2 (VEGFR-2) mdpi.com, these would be logical starting points for investigation.

Antimicrobial and Antiviral Potential: The nicotinamide salvage pathway is essential for the survival of many pathogens, and inhibitors of enzymes in this pathway are being explored as antimicrobial agents. nih.gov Future studies could investigate whether this compound can inhibit key enzymes in the NAD+ metabolism of bacteria, fungi, or viruses. nih.gov

Elucidation of Mechanism of Action: For any identified biological activity, a crucial next step is to elucidate the precise molecular mechanism of action. This would involve techniques such as molecular docking studies to predict binding modes nih.govnih.gov, followed by experimental validation through methods like site-directed mutagenesis and enzymatic assays. Understanding the structure-activity relationship is critical for optimizing the compound's potency and selectivity. nih.gov

A significant unaddressed question is how the specific dichlorination at the 2 and 6 positions, combined with the N-methyl group, influences the compound's interaction with biological targets compared to other substituted nicotinamides.

Development of Advanced Analytical Techniques for Trace Analysis

As with any compound of potential biological or environmental significance, the ability to detect and quantify it at trace levels is crucial. Future research in the analytical chemistry of this compound should focus on developing highly sensitive and selective methods.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for the analysis of pyridine derivatives. cdc.govnih.gov Future work could focus on optimizing these methods for this compound, including the development of specific columns and detector settings to enhance sensitivity and resolution, particularly when analyzing complex matrices like biological fluids or environmental samples. cdc.gov

Mass Spectrometry-Based Techniques: Coupling chromatographic methods with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would provide the high selectivity and sensitivity required for trace analysis. researchgate.net Developing specific fragmentation patterns for this compound would allow for its unambiguous identification and quantification.

Sample Preparation: A major challenge in trace analysis is the effective extraction and pre-concentration of the analyte from the sample matrix. researchgate.net Research into novel sample preparation techniques, such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), could significantly improve the detection limits for this compound.

An important unaddressed question is the potential for matrix effects when analyzing for this compound in complex samples and how to effectively mitigate them. researchgate.net

Expansion of Computational Predictive Models for Chemical Design

Computational chemistry and in silico modeling are increasingly powerful tools in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. nih.govmdpi.com

Predictive QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of dichlorinated nicotinamide derivatives, including this compound, could help in predicting their biological activities and toxicities. mdpi.com These models use molecular descriptors to correlate the chemical structure with specific properties.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with potential biological targets. nih.gov This can help in understanding the stability of ligand-protein complexes and the energetic factors driving binding.

De Novo Design: Advanced computational algorithms can be used for the de novo design of novel nicotinamide derivatives with desired properties. researchgate.net By using this compound as a starting point, these algorithms could suggest modifications to improve potency, selectivity, or pharmacokinetic properties.

A key unaddressed question is the accuracy of current computational models in predicting the properties of highly halogenated and substituted pyridines like this compound, and how these models can be further refined with experimental data. researchgate.netnih.gov

Q & A

Q. What are the best practices for presenting synthetic and analytical data in manuscripts?

  • Answer :
  • Structured Reporting : Follow IUPAC nomenclature and include spectral data (e.g., NMR peak lists, HRMS spectra) in supplementary materials. Use tables to summarize yields, purity, and characterization methods .
  • Conflict Disclosure : Acknowledge limitations (e.g., low-resolution MS data) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.